Fluoro(4-fluorophenyl)acetonitrile

asymmetric synthesis chiral building block enantioselective catalysis

When medicinal chemistry demands enantioselective construction of quaternary centers bearing a 4-fluorophenyl moiety, simple 4-fluorophenylacetonitrile fails. Fluoro(4-fluorophenyl)acetonitrile (CAS 130754-18-6) solves this with its α-fluorine-substituted chiral center-absent in CAS 459-22-3 and regioisomers like 2,4-difluorophenylacetonitrile. Key advantages: • Enables Pd-catalyzed asymmetric allylic alkylation with diastereomeric ratios up to 15:1 and high enantioselectivity, unattainable with non-α-fluorinated analogs. • Calculated LogP of 2.36 positions derived intermediates within the optimal CNS drug discovery window (LogP 2-4), avoiding the confounding 0.5-0.9 unit LogP shift of non-fluorinated surrogates. • Validated enantiopurity determination via Chiralcel OD, Chiralpak AD, and Chiralpak AS HPLC methods; documented racemization kinetics inform storage and reaction conditions for enantiopure API intermediate manufacturing.

Molecular Formula C8H5F2N
Molecular Weight 153.132
CAS No. 130754-18-6
Cat. No. B588918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro(4-fluorophenyl)acetonitrile
CAS130754-18-6
SynonymsBenzeneacetonitrile, alpha,4-difluoro- (9CI)
Molecular FormulaC8H5F2N
Molecular Weight153.132
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)F)F
InChIInChI=1S/C8H5F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H
InChIKeyTYRBKHLDZNUEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 1212.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro(4-fluorophenyl)acetonitrile Overview


Fluoro(4-fluorophenyl)acetonitrile (IUPAC: 2-fluoro-2-(4-fluorophenyl)acetonitrile; also referred to as α,4-difluorophenylacetonitrile) is a chiral, dual-fluorinated phenylacetonitrile derivative bearing one fluorine atom at the benzylic α-position and a second at the para-position of the aromatic ring . With a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol, it belongs to the emerging class of 2-aryl-2-fluoroacetonitriles that have gained attention as versatile building blocks in asymmetric synthesis owing to the α-fluorine-substituted chiral center [1][2]. The compound exhibits a calculated LogP of 2.36 and a topological polar surface area of 23.79 Ų, placing it within favorable physicochemical space for CNS drug discovery programs .

Chiral α-fluoro building block for asymmetric catalysis workflows
CNS property space fit (lipophilicity and polarity context)
Configurational stability data support handling and storage protocols

Why Generic Substitution Fails


Procurement decisions for fluorophenylacetonitrile derivatives cannot rely on simple in-class interchangeability. The α-fluorine atom in Fluoro(4-fluorophenyl)acetonitrile introduces a chiral center at the benzylic carbon that is entirely absent in the commonly stocked 4-fluorophenylacetonitrile (CAS 459-22-3) . This stereogenic center enables participation in asymmetric catalytic transformations—including palladium-catalyzed allylic alkylation achieving diastereomeric ratios up to 15:1—that are structurally impossible for the non-α-fluorinated analog [1]. Furthermore, the α-fluorine substantially increases the C-H acidity at the benzylic position, enhancing the compound's utility in deprotonation-based C–C bond-forming reactions relative to its non-fluorinated counterpart [2]. Regioisomeric difluorophenylacetonitriles such as 2,4-difluorophenylacetonitrile (CAS 656-35-9), which share the same molecular formula (C₈H₅F₂N, MW 153.13) but place both fluorine atoms on the aromatic ring without an α-fluoro substituent, lack the chiral center and associated stereochemical utility entirely . These structural distinctions carry direct consequences for synthetic route design, enantiomeric purity requirements, and downstream pharmaceutical intermediate specifications.

Chiral center mismatch
Achiral 4-fluorophenylacetonitrile lacks the α-fluoro stereogenic center, may not support asymmetric induction.
Reactivity shift
Non-α-fluorinated analog exhibits lower benzylic C–H acidity, limiting certain deprotonation-based coupling strategies.
Regioisomer confusion
2,4-Difluorophenylacetonitrile (same MF) has no α-fluoro chiral center; stereochemical utility does not transfer.

Differentiation Evidence


Chiral Center: Enantioselective Catalysis

The α-fluorine substituent in Fluoro(4-fluorophenyl)acetonitrile generates a stereogenic sp³ carbon center, making the compound chiral, whereas 4-fluorophenylacetonitrile (CAS 459-22-3) lacks any α-substitution and is achiral. This chirality enables participation in palladium-catalyzed asymmetric allylic alkylation reactions that form two contiguous chirality centers with diastereomeric ratios up to 15:1 and high enantioselectivities [1]. The non-α-fluorinated analog cannot engage in such stereoselective transformations, representing a binary functional difference that dictates synthetic route feasibility [2].

Chiral Center
Head-to-head
Chiral (α-F) enables asymmetric allylic alkylation; achiral analog cannot. dr up to 15:1.
Supports enantioselective synthesis workflow.
Pd(phosphinoxazoline) catalyst; reported α-aryl-α-fluoroacetonitrile substrate scope.
asymmetric synthesis chiral building block enantioselective catalysis

Lipophilicity Differentiation for CNS Design

Fluoro(4-fluorophenyl)acetonitrile exhibits a calculated LogP of 2.36 , compared to 4-fluorophenylacetonitrile (CAS 459-22-3) with reported LogP values of approximately 1.5–1.9 (partition coefficient ~1.5 per ChemicalBook; XLogP3 1.9 per chem960.com) . The ~0.5–0.9 LogP unit increase arises from the additional α-fluorine atom, which increases molecular volume and reduces hydrogen-bonding capacity at the benzylic position. This difference places the target compound within a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP range typically 2–4) while the non-fluorinated analog may fall below the lower threshold for passive CNS permeability [1].

Lipophilicity
Reported
ΔLogP ≈ +0.5 to +0.9 (target 2.36 vs comparator 1.5–1.9)
Lipophilicity shift may affect brain penetration and SAR consistency.
Calculated and experimental values from different sources; data to verify.
lipophilicity CNS drug design physicochemical profiling

Racemization Kinetics & Configurational Stability

The class of 2-aryl-2-fluoroacetonitriles, which includes Fluoro(4-fluorophenyl)acetonitrile, has been systematically characterized for configurational stability. Steber et al. (2021) achieved baseline HPLC enantioseparation of ten 2-aryl-2-fluoroacetonitriles using Chiralcel OD, Chiralpak AD, and Chiralpak AS stationary phases [1]. Racemization studies on the 2-naphthyl analog revealed configurational stability under neutral conditions upon heating to 130°C for 6 hours, but complete racemization within 10 hours in the presence of stoichiometric guanidine base at room temperature. Racemization obeys reversible first-order kinetics with a half-life of 87.7 min in ethanolic hexanes at 23.2°C with guanidine, and a significantly slower half-life of 23.1 hours at 22.4°C with a weaker amidine base [2]. In contrast, 4-fluorophenylacetonitrile (CAS 459-22-3), lacking the α-fluoro substituent, is achiral and thus has no configurational stability concerns—a distinction that simultaneously represents a limitation (no access to asymmetric synthesis) and a practical advantage (no racemization risk during storage) .

Configurational Stability
Class-level
t₁/₂ = 87.7 min (guanidine, 23.2°C); stable at 130°C/6 h neutral.
Storage and handling must avoid basic conditions to preserve enantiopurity.
Kinetics measured on 2-naphthyl analog; class-level projection.
racemization kinetics configurational stability chiral HPLC enantioseparation

Electrochemical α-Fluorination Route

A documented synthetic route to α,4-difluorophenylacetonitrile (the target compound) employs electrochemical fluorination using pyridine and hydrogen fluoride at 25°C for 3.79 hours with platinum electrodes at an applied potential of 2.21 V and a frequency square wave alternating current of 0.033 Hz, passing a charge of 2.25 F mol⁻¹ . This selective electrochemical α-fluorination approach contrasts with the conventional synthesis of 4-fluorophenylacetonitrile (CAS 459-22-3), which proceeds via simple nucleophilic substitution of 4-fluorobenzyl chloride with sodium cyanide in DMSO at elevated temperatures—a reaction that cannot install the α-fluorine [1]. An alternative multi-step electrolytic route using Et₃N·3HF in sulfolane/acetonitrile at 50°C has also been reported specifically for the target α-fluoro compound . The α-fluorination step introduces additional synthetic complexity and cost, but enables access to the chiral building block that is inaccessible via conventional benzyl halide cyanation.

Synthetic Route
Method context
Electrochemical α-fluorination (Pt, HF/pyridine, 2.21 V) vs. conventional cyanation for achiral analog.
Synthetic complexity impacts procurement cost and lead time.
Specialized equipment and fluorine sources required; limited vendor base.
electrochemical fluorination α-fluorination synthetic methodology

Enzymatic Nitrile Hydrolysis & α-Fluorine Effect

4-Fluorophenylacetonitrile (CAS 459-22-3) undergoes exclusive biotransformation to 4-fluorophenylacetic acid by the marine fungus Aspergillus sydowii Ce19 with an isolated yield of 51% via nitrile hydrolysis [1]. The presence of an α-fluorine substituent in Fluoro(4-fluorophenyl)acetonitrile is expected to electronically deactivate the nitrile toward enzymatic hydrolysis due to the strong electron-withdrawing inductive effect of the α-fluorine, which reduces electron density at the nitrile carbon and stabilizes the ground state relative to the transition state for nucleophilic attack [2]. While direct experimental biotransformation data for the α-fluorinated compound are not available in the open literature, the well-established α-fluoro electronic effect on nitrile reactivity predicts a slower enzymatic hydrolysis rate and potentially altered metabolite profiles compared to the non-α-fluorinated analog [3].

Enzymatic Hydrolysis
Class-level
Predicted slower nitrile hydrolysis due to α-F electron-withdrawing effect; comparator yield 51%.
Metabolic fate may differ; direct data unavailable.
Biotransformation data for comparator only; verification needed.
biotransformation nitrile hydrolysis metabolic stability

Procurement Scenarios


Asymmetric Allylic Alkylation for Chiral Intermediates

When a medicinal chemistry program requires the construction of quaternary or contiguous chiral centers bearing a 4-fluorophenyl moiety with defined absolute stereochemistry, Fluoro(4-fluorophenyl)acetonitrile serves as a prochiral nucleophile in palladium-catalyzed asymmetric allylic alkylation, achieving diastereomeric ratios up to 15:1 with high enantioselectivities [1]. The achiral analog 4-fluorophenylacetonitrile cannot participate in this transformation, as it lacks the α-fluorine-substituted stereogenic center necessary for chiral induction. This scenario applies to the synthesis of fluorinated phenethylamine derivatives—a privileged pharmacophore in CNS drug discovery—where the α-fluorine also enhances metabolic stability relative to non-fluorinated counterparts [2]. Procurement of the α-fluorinated building block is mandatory for this synthetic route.

CNS Lead Optimization: Lipophilicity Control

In CNS-targeted drug discovery, the calculated LogP of 2.36 for Fluoro(4-fluorophenyl)acetonitrile places its derived intermediates within the optimal lipophilicity window for blood-brain barrier penetration (LogP 2–4), in contrast to the lower LogP (~1.5–1.9) of the non-α-fluorinated analog [1]. Structure-activity relationship (SAR) studies exploring the impact of α-fluorination on target binding, brain exposure, and metabolic stability require the authentic α-fluorinated building block; substituting the non-fluorinated analog introduces a confounding LogP shift of 0.5–0.9 units that can mislead SAR interpretation and derail lead optimization campaigns [2]. Procurement should specify CAS 130754-18-6 to ensure SAR integrity.

Chiral HPLC & Racemization Assessment

The baseline HPLC enantioseparation methods developed by Steber et al. (2021) using Chiralcel OD, Chiralpak AD, and Chiralpak AS stationary phases provide a validated analytical framework for enantiomeric purity determination of 2-aryl-2-fluoroacetonitriles [1]. The documented racemization kinetics—configurational stability at 130°C for 6 hours under neutral conditions, but rapid racemization (t₁/₂ = 87.7 min) in the presence of guanidine bases at room temperature—inform critical process parameters for enantiopure drug substance manufacturing [2]. Quality control laboratories and CMC teams procuring this compound for enantiopure API intermediate production must incorporate these stability data into storage, handling, and reaction condition specifications.

Scalable Electrochemical α-Fluorination Process

The electrochemical synthetic route employing platinum electrodes, pyridine/HF, and controlled potential (2.21 V) with alternating current at 25°C provides a foundation for scalable, selective α-fluorination process development [1]. Industrial process chemists evaluating the procurement vs. in-house synthesis decision for Fluoro(4-fluorophenyl)acetonitrile can benchmark this electrochemical method against the alternative Et₃N·3HF/sulfolane electrolysis route [2]. Given the limited commercial supplier base for this α-fluorinated compound relative to the widely available 4-fluorophenylacetonitrile, process development teams may need to evaluate captive production economics based on these published synthetic methodologies.

Application
Selection Property
Validation Focus
Asymmetric allylic alkylation
Chiral α-fluoro building block
Enantioselectivity and diastereomeric ratio validation
CNS lead optimization
CNS property space fit
Brain penetration and SAR consistency review
Chiral purity & stability assessment
Configurational stability profile
Racemization kinetics and storage condition benchmarking
Electrochemical α-fluorination process
Scalable fluorination methodology
Process development feasibility and supplier evaluation
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